2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine
Description
2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine (CAS: 307338-84-7) is a nitro-substituted imidazolidine derivative with the molecular formula C₁₉H₁₇N₃O₂S and a molar mass of 351.4 g/mol . This compound features a central imidazolidine ring (a saturated five-membered heterocycle with two nitrogen atoms) linked to two phenyl groups at positions 1 and 3, and a 5-nitrothiophene substituent at position 2. Its synthesis is typically achieved through reactions involving polyhalonitrobutadienes and diamines under optimized conditions, yielding high purity (99%) industrial-grade material . The compound is commercially available through suppliers such as CHEMLYTE SOLUTIONS CO.,LTD, highlighting its relevance in chemical research and industrial applications .
Properties
IUPAC Name |
2-(5-nitrothiophen-2-yl)-1,3-diphenylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-22(24)18-12-11-17(25-18)19-20(15-7-3-1-4-8-15)13-14-21(19)16-9-5-2-6-10-16/h1-12,19H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBOBMWNRVHLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of N<sup>1</sup>,N<sup>2</sup>-Diphenylethane-1,2-diamine with 5-Nitrothiophene-2-carbaldehyde
A refluxing methanol solution of N<sup>1</sup>,N<sup>2</sup>-diphenylethane-1,2-diamine and 5-nitrothiophene-2-carbaldehyde in a 1:1 molar ratio, catalyzed by glacial acetic acid, yields the imidazolidine ring via nucleophilic addition-elimination. The reaction proceeds as follows:
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | Glacial acetic acid (5%) |
| Temperature | Reflux (65–70°C) |
| Reaction Time | 12–18 hours |
| Yield | 72–78% (crude) |
Purification via crystallization from ethanol/water (3:1) enhances purity to >95%.
Nitrodiene-Mediated Imidazolidine Formation
Polyhalonitrobutadienes serve as electrophilic partners for diamine nucleophiles. While source details the synthesis of imidazolidines using 1,3,4,4-tetrachloro-2-nitrobuta-1,3-diene derivatives, analogous strategies apply to thiophene-containing systems.
Adaptation for Thiophene Substitution
Replacing the chlorinated nitrodiene with 5-nitro-2-thienylpropanedione enables coupling with N<sup>1</sup>,N<sup>2</sup>-diphenylethane-1,2-diamine. The nitro group activates the thiophene ring for nucleophilic attack, facilitating imidazolidine ring closure.
Optimized Conditions
-
Molar Ratio : 1:1 (diamine:nitrodiene)
-
Solvent : Methanol or 2-propanol
-
Temperature : Reflux (70–80°C)
-
Catalyst : None required (nitro group acts as self-activating electrophile)
-
Yield : 68–74% after column chromatography (ethyl acetate/hexane)
Post-Functionalization of Preformed Imidazolidines
Nitration of 2-(2-Thienyl)-1,3-diphenylimidazolidine
Direct nitration of the thiophene ring introduces the nitro group post-cyclization. Using fuming nitric acid (HNO<sub>3</sub>) in sulfuric acid at 0–5°C selectively nitrates the 5-position of the thiophene.
Reaction Metrics
| Parameter | Value |
|---|---|
| Nitration Agent | 90% HNO<sub>3</sub> |
| Acid Catalyst | Concentrated H<sub>2</sub>SO<sub>4</sub> |
| Temperature | 0–5°C (ice bath) |
| Time | 2–3 hours |
| Yield | 65–70% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 7.25–7.45 (m, 10H, aromatic H), 6.85 (d, J = 4.2 Hz, 1H, thienyl H), 7.02 (d, J = 4.2 Hz, 1H, thienyl H), 4.15–4.30 (m, 4H, imidazolidine CH<sub>2</sub>).
-
<sup>13</sup>C NMR : 153.2 (C-NO<sub>2</sub>), 140.1–125.3 (aromatic C), 58.7 (imidazolidine CH<sub>2</sub>).
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 72–78 | >95 | One-step synthesis |
| Nitrodiene Coupling | 68–74 | 90–93 | High functional group tolerance |
| Post-Functionalization Nitration | 65–70 | 88–92 | Selective nitration |
Challenges and Optimization Strategies
Byproduct Formation in Cyclocondensation
Over-refluxing (>18 hours) leads to imidazolidine ring decomposition. Kinetic monitoring via TLC (ethyl acetate/hexane, 1:1) minimizes side reactions.
Nitration Selectivity
Electron-deficient thiophenes favor 5-position nitration, but trace 4-nitro isomers (<5%) may form. Column chromatography (silica gel, ethyl acetate/hexane) resolves this.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents (e.g., chlorine or bromine) and nitrating agents (e.g., nitric acid).
Major Products
Reduction: 2-(5-Aminothiophen-2-yl)-1,3-diphenylimidazolidine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds similar to 2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine exhibit antibacterial activity against Gram-positive bacteria. The presence of the nitro group enhances the compound's electrophilicity, making it susceptible to nucleophilic attack, which may contribute to its antibacterial effects.
Anti-inflammatory Applications
The compound's structural characteristics suggest potential applications as anti-inflammatory agents. Studies on related imidazolidines have shown that they can inhibit pathways involved in inflammation, making them candidates for further research in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. Compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines. For instance, in vitro tests have shown promising results against human tumor cells, warranting further investigation into its mechanism of action and efficacy .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antibacterial Activity | Evaluated against Gram-positive bacteria | Demonstrated significant antibacterial properties; effective against strains like Staphylococcus aureus |
| Anti-inflammatory Research | Investigated mechanisms of action | Suggested inhibition of pro-inflammatory cytokines; potential for treating chronic inflammatory diseases |
| Anticancer Studies | Assessed cytotoxicity against cancer cell lines | Indicated selective toxicity; further studies required for mechanism elucidation |
Mechanism of Action
The mechanism of action of 2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interfere with signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
2-(5-Bromo-2-thienyl)-1,3-diphenylimidazolidine (CAS: 304481-16-1)
This bromo analogue replaces the nitro group with a bromine atom on the thienyl ring. Key differences include:
2-(3-Chloro-1,3-dinitroprop-2-en-1-ylidene)-1,3-diphenylimidazolidine (Compound 8c)
This derivative features a dinitrochloropropenylidene group instead of nitrothienyl. Notable characteristics include:
- Spectral Data: Distinct IR peaks at 1570 cm⁻¹ (NO₂ asymmetric stretching) and 1349 cm⁻¹ (symmetric stretching), with ¹H NMR signals at δ 8.69 ppm for the vinyl proton .
- Synthetic Yield : 86%, comparable to the nitrothienyl compound’s synthesis efficiency .
Heterocycle Replacement Analogues
2-(2-Furyl)-1,3-diphenylimidazolidine (CAS: 94378-00-4)
Replacing thiophene with furan eliminates the sulfur atom and nitro group. Key contrasts:
Antimycobacterial Activity
Acute Toxicity
A chlorophenyl-substituted imidazolidine analogue (2-(p-chlorophenyl)-1,3-diphenylimidazolidine) exhibits an LD₅₀ of 320 mg/kg (intravenous, mice), suggesting that substituents significantly influence toxicity profiles . Data for the nitrothienyl compound remain unreported.
Biological Activity
2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with diphenylimidazolidine derivatives. The reaction conditions can vary, but common solvents include methanol or ethanol under reflux conditions. Yields often range from moderate to high, depending on the specific synthetic route employed.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma) and HepG2 (hepatocellular carcinoma).
- In vitro Studies : In an in vitro assay, the compound showed an IC50 value of approximately 27 μM against A431 cells, indicating a potent inhibition of cell proliferation . The mechanism appears to involve induction of apoptosis, characterized by DNA fragmentation and activation of caspases .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 27 | Apoptosis via caspase activation |
| HepG2 | 30 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown activity against Staphylococcus aureus and other pathogenic bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was found to be around 15 μg/mL, suggesting that it may serve as a potential lead compound for developing new antibacterial agents .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Similar compounds have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation . Although specific data for this compound is limited, structural analogs demonstrate this mechanism.
- Reactive Oxygen Species (ROS) Generation : The presence of nitro groups in the structure may facilitate the generation of ROS, contributing to its cytotoxic effects on cancer cells .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on A431 Cells : A study involving A431 cells demonstrated that treatment with this compound resulted in significant growth inhibition and induced apoptosis through upregulation of p53 and p21 proteins .
- Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound have been tested against multi-drug resistant strains of bacteria, showing promising results that warrant further exploration into their use as new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
